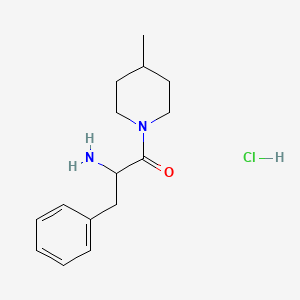
3-Isopropoxy-piperidin
Übersicht
Beschreibung
3-Isopropoxy-piperidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropoxy-piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropoxy-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antikrebs-Potenzial
3-Isopropoxy-piperidin-Derivate wurden aufgrund ihres Potenzials in der Krebsbehandlung identifiziert. Piperidinstrukturen finden sich in verschiedenen pharmakologischen Wirkstoffen, und Modifikationen dieses Kerns können zu Verbindungen mit Antikrebs-Eigenschaften führen. Diese Derivate können gegen eine Reihe von Krebsarten, einschließlich Brust-, Eierstock- und Lungenkrebs, wirken, indem sie in wichtige zelluläre Signalwege eingreifen .
Landwirtschaft: Agrochemisches Design
Im Agrarbereich werden Piperidin-Analoga, einschließlich this compound, verwendet, um die Eigenschaften von Verbindungen zu verändern und so ihre Anwendung als Agrochemikalien zu beeinflussen. Sie dienen als einzigartige Pharmakophore bei der Entwicklung von Pflanzenschutzmitteln .
Materialwissenschaften: Polymersynthese
This compound wird in der Materialwissenschaft für die Synthese von Polymeren und anderen komplexen Materialien verwendet. Seine Einarbeitung in verschiedene Verbindungen kann die Stabilität und Funktionalität von Materialien verbessern, was für die Entwicklung neuer Materialien mit spezifischen Eigenschaften entscheidend ist .
Umweltwissenschaften: Kontaminationsanalyse
In den Umweltwissenschaften werden Derivate von Piperidin, wie z. B. This compound, auf ihre zytotoxischen Wirkungen auf Umweltmatrizen untersucht. Sie sind Teil des Screening-Prozesses zur Bewertung der Auswirkungen neu auftretender Kontaminanten, die in Oberflächengewässer gelangen .
Biochemie: mRNA-Stabilität
Im Bereich der Biochemie werden Piperidin-basierte Lipide, zu denen auch this compound-Derivate gehören könnten, auf ihre Rolle bei der Verbesserung der Langzeit-Lagerstabilität von mRNA-Lipid-Nanopartikel-Systemen untersucht. Dies ist besonders relevant für die Entwicklung von mRNA-basierten Therapeutika und Impfstoffen .
Pharmakologie: Arzneimittelverbesserung
This compound spielt in der Pharmakologie eine Rolle als Bio-Enhancer. Es kann die Aktivität von Arzneimittelmolekülen über verschiedene Wege hinweg stimulieren, indem es die Bioverfügbarkeit und Wirkung des Arzneimittels durch konformationelle Interaktion verbessert und als Arzneimittelrezeptor wirkt .
Wirkmechanismus
Target of Action
Piperidine and its derivatives have been found to interact with a variety of targets, including several types of cancer cells . .
Mode of Action
The mode of action of piperidine derivatives can vary depending on the specific derivative and target. For example, some piperidine derivatives have been found to inhibit crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
Piperidine and its derivatives can affect multiple biochemical pathways. For instance, they have been found to regulate several crucial signaling pathways essential for the establishment of cancers .
Pharmacokinetics
Piperidine derivatives are generally considered to have good bioavailability .
Result of Action
Piperidine derivatives have been found to have anticancer effects, among others .
Eigenschaften
IUPAC Name |
3-propan-2-yloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELPWFWJPVOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220175-72-3 | |
| Record name | 3-(propan-2-yloxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
amino]-1-ethanol](/img/structure/B1525121.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)


![2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1525130.png)






